Benzyl (2-oxo-2-phenylethyl)carbamate Benzyl (2-oxo-2-phenylethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20436008
InChI: InChI=1S/C16H15NO3/c18-15(14-9-5-2-6-10-14)11-17-16(19)20-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19)
SMILES:
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol

Benzyl (2-oxo-2-phenylethyl)carbamate

CAS No.:

Cat. No.: VC20436008

Molecular Formula: C16H15NO3

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (2-oxo-2-phenylethyl)carbamate -

Specification

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
IUPAC Name benzyl N-phenacylcarbamate
Standard InChI InChI=1S/C16H15NO3/c18-15(14-9-5-2-6-10-14)11-17-16(19)20-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19)
Standard InChI Key DXHNCAPSLILWGT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCC(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Benzyl (2-oxo-2-phenylethyl)carbamate, also known by its IUPAC name benzyl N-phenacylcarbamate, has the canonical SMILES representation C1=CC=C(C=C1)COC(=O)NCC(=O)C2=CC=CC=C2. The molecule consists of two aromatic rings (benzyl and phenyl) connected via a carbamate (–OC(=O)N–) and a ketone (–C(=O)–) group. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₆H₁₅NO₃
Molecular Weight269.29 g/mol
PubChem Compound ID13371503
Standard InChIInChI=1S/C16H15NO3...

The presence of both electron-withdrawing (ketone) and electron-donating (benzyl) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of benzyl (2-oxo-2-phenylethyl)carbamate follows a three-step sequence commonly employed for carbamate derivatives :

  • Friedel–Crafts Acylation: Reaction of benzene with acetyl chloride in the presence of AlCl₃ yields phenacyl chloride.

  • Ammonolysis: Treatment of phenacyl chloride with ammonia generates 2-amino-1-phenylethanone.

  • Carbamate Formation: Reaction of the amine intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) produces the final carbamate .

Key Reaction Optimization

  • Solvent Selection: Dichloromethane (DCM) and ethyl acetate are preferred for their ability to dissolve both polar and non-polar intermediates.

  • Catalysis: Lewis acids like ZnCl₂ improve acylation efficiency by stabilizing reactive intermediates .

  • Purification: Column chromatography using ethyl acetate/hexane (3:7) achieves >95% purity .

Biological Activity and Mechanism

Cholinesterase Inhibition

Benzyl (2-oxo-2-phenylethyl)carbamate demonstrates selective inhibition of BChE (IC₅₀ = 8.2 µM) over AChE (IC₅₀ = 64.3 µM), with a selectivity index (SI) of 7.83 . This contrasts with structurally similar compounds like benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)carbamate, which exhibits higher potency (IC₅₀ = 2.1 µM for BChE) . The ketone group is critical for binding to the enzyme’s peripheral anionic site, while the benzyl moiety enhances lipophilicity and membrane permeability .

Structure-Activity Relationships (SAR)

  • Substituent Effects:

    • Electron-Withdrawing Groups: Chloro or nitro substituents on the phenyl ring increase BChE affinity by 3–5 fold .

    • Electron-Donating Groups: Methoxy (–OCH₃) groups reduce inhibitory activity due to steric hindrance and decreased lipophilicity .

  • Carbamate Linkage: Replacement of the carbamate with a urea group abolishes activity, underscoring the importance of the –OC(=O)N– moiety in enzyme interaction .

Comparative Analysis with Analogous Carbamates

Chlorinated Derivative: Benzyl (1-chloro-2-oxo-2-phenylethyl)carbamate

The chloro-substituted analog (C₁₆H₁₄ClNO₃) exhibits a higher molecular weight (303.74 g/mol) and enhanced BChE inhibition (IC₅₀ = 5.8 µM). The chlorine atom at the α-position stabilizes the transition state during enzyme binding, contributing to its superior activity.

Morpholine-Containing Derivative: Benzyl N-[2-(morpholin-4-yl)-2-oxo-1-phenylethyl]carbamate

Incorporation of a morpholine ring (C₂₀H₂₂N₂O₄) introduces hydrogen-bonding capabilities, improving solubility but reducing BChE affinity (IC₅₀ = 12.4 µM). This highlights the trade-off between hydrophilicity and target engagement.

Applications in Medicinal Chemistry

Neurodegenerative Disease Research

The compound’s BChE selectivity makes it a candidate for Alzheimer’s disease (AD) therapeutics, where BChE levels rise as the disease progresses . Preclinical studies show that dual AChE/BChE inhibitors delay cognitive decline more effectively than single-target agents .

Prodrug Development

The carbamate group serves as a prodrug motif, enabling controlled release of active amines in vivo. For example, hydrolysis by esterases yields 2-amino-1-phenylethanone, a potential neuroprotective agent .

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